1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol
Description
1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol is a structurally complex molecule featuring a propan-2-ol backbone modified with a tert-butyldiphenylsilyl (TBDPS) group and a methylsulfonimidoyl moiety. The TBDPS group is a sterically hindered silyl protecting agent commonly used in organic synthesis to stabilize reactive intermediates, particularly hydroxyl groups .
Properties
IUPAC Name |
1-[N-[tert-butyl(diphenyl)silyl]-S-methylsulfonimidoyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2SSi/c1-17(22)16-24(5,23)21-25(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIARUKVAYOQKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=N[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007917-16-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007917-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the introduction of the methylsulfonimidoyl group through a series of reactions involving sulfonyl chlorides and amines. The final step often involves the coupling of the protected intermediate with propan-2-ol under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonimidoyl group to amines.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions involving strong acids or bases, such as hydrochloric acid or sodium hydroxide, are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(N-(tert-Butyldiphenylsilyl)-S-methylsulfonimidoyl)propan-2-ol with related propan-2-ol derivatives based on structural features, biological activities, and physicochemical properties.
Structural Analogues from Literature
Key Differences and Implications
Protecting Groups: The TBDPS group in the target compound offers superior steric protection compared to methoxymethyl or methoxy groups in –2. This enhances stability in acidic or nucleophilic environments, making it suitable for multi-step syntheses . In contrast, methoxyphenoxyethylamino groups in compounds 10 and 11 (–2) prioritize hydrogen-bonding interactions, critical for adrenoceptor binding .
Bioactivity :
- Sulfonimidoyl groups are less common than sulfonamides (e.g., in mefentrifluconazole) but may exhibit enhanced chiral recognition or enzyme inhibition due to their nitrogen substitution .
- Indolyloxy derivatives (–2) demonstrate antiarrhythmic activity, whereas the TBDPS group in the target compound likely shifts applications toward synthetic intermediates rather than direct bioactivity .
Sulfonimidoyl groups may introduce moderate acidity (pKa ~8–10) due to the NH group, enabling pH-dependent reactivity absent in non-imidoylated analogs .
Research Findings and Hypotheses
- Synthetic Utility : The TBDPS group likely facilitates hydroxyl protection in stereoselective syntheses, as seen in other silylated intermediates .
- Chiral Resolution : The sulfonimidoyl group could enable asymmetric catalysis or chiral separation, similar to sulfoximines in medicinal chemistry .
- Biological Potential: Structural analogs with propan-2-ol backbones show diverse activities (antiarrhythmic, fungicidal), suggesting that modifying substituents (e.g., replacing indolyloxy with sulfonimidoyl) may target novel pathways .
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